What is the chemical structure of Eutypine?
What is the chemical structure of Eutypine?
An In-depth Technical Guide to the Chemical Structure and Bioactivity of Eutypine
Abstract
Eutypine, a secondary metabolite produced by the phytopathogenic fungus Eutypa lata, is a key toxin implicated in the "dying-arm" disease of grapevines. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and spectroscopic characteristics. We delve into strategies for its isolation from natural sources and propose a logical pathway for its chemical synthesis. The primary mechanism of action—uncoupling of mitochondrial oxidative phosphorylation via a protonophoric effect—is detailed and visualized. This document is intended for researchers in natural product chemistry, plant pathology, and drug development, offering foundational knowledge and methodologies for the study of this bioactive acetylenic benzaldehyde.
Introduction
Eutypine is an aromatic acetylenic compound first identified as a toxin from Eutypa lata, the causative agent of a significant canker disease affecting grapevines and other woody plants.[1] Its presence in infected tissues leads to stunted growth, leaf chlorosis, and eventual death of the affected plant arm, posing a considerable threat to viticulture. Beyond its role as a phytotoxin, the unique chemical architecture of Eutypine—featuring a conjugated system of aromatic, alkyne, and alkene moieties—makes it a molecule of interest for chemical synthesis and biological screening. This guide offers a detailed exploration of Eutypine's molecular characteristics, from its fundamental structure to its mechanism of action at the subcellular level.
Chemical Identity and Structure
Systematic Nomenclature and Identifiers
The unambiguous identification of a chemical entity is paramount in scientific discourse. Eutypine is systematically known as 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde.[2][3][4] Its key identifiers are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | [2][4] |
| CAS Number | 121007-17-8 | [2][3][5] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][3][6] |
| Molecular Weight | 186.21 g/mol | [2][4] |
| Canonical SMILES | CC(=C)C#CC1=C(C=CC(=C1)C=O)O | [2][4][6] |
| InChIKey | SFCYVTIQMNZUCZ-UHFFFAOYSA-N | [2][4][6] |
Core Chemical Structure
Eutypine's structure is built upon a hydroxybenzaldehyde scaffold. Specifically, it is a derivative of 4-hydroxybenzaldehyde, with a C5 acetylenic side chain, 3-methylbut-3-en-1-ynyl, substituted at the C3 position of the benzene ring. This arrangement places the bulky, lipophilic side chain ortho to the hydroxyl group and meta to the aldehyde group.
Physicochemical Properties
The biological activity of Eutypine is intrinsically linked to its physicochemical properties. It is characterized as a lipophilic weak acid with a pKa of 6.2.[1] This lipophilicity allows it to readily associate with and traverse cellular membranes, while its pKa, which is close to physiological pH, means that both protonated and deprotonated forms exist in biological systems, a key feature for its protonophore activity.
| Property | Value | Significance | Source(s) |
| pKa | 6.2 | Allows for protonation/deprotonation cycles at physiological pH, crucial for protonophore activity. | [1] |
| Water Solubility | Practically Insoluble | Facilitates partitioning into lipid membranes rather than aqueous cellular compartments. | [3] |
| Predicted XLogP3-AA | 2.8 | Indicates high lipophilicity, supporting its ability to cross the mitochondrial inner membrane. | [2][5] |
Spectroscopic Elucidation of Eutypine
Structural elucidation of a natural product relies on a combination of spectroscopic techniques. While publicly archived spectra for Eutypine are sparse, its defined structure allows for a robust prediction of its spectral characteristics, providing a benchmark for experimental verification.
Mass Spectrometry (MS)
High-resolution mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 187.0754, corresponding to the molecular formula C₁₂H₁₁O₂⁺. Key fragmentation patterns would likely include the loss of the aldehyde group (-29 Da) and cleavage at the acetylenic bond.
Infrared (IR) Spectroscopy
The IR spectrum of Eutypine is predicted to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200-3400 (broad) | Stretching |
| Aldehydic C-H | 2820-2850 and 2720-2750 | Stretching |
| Aromatic C-H | ~3030 | Stretching |
| Alkyne C≡C | 2100-2150 (weak) | Stretching |
| Aldehyde C=O | 1680-1700 | Stretching |
| Aromatic/Alkene C=C | 1580-1640 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 500 MHz):
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Aldehyde Proton (1H): Singlet at δ 9.8-9.9 ppm.
-
Aromatic Protons (3H): Complex multiplet pattern between δ 6.9-7.8 ppm. The proton ortho to the aldehyde will be the most downfield.
-
Phenolic Proton (1H): Broad singlet, δ 5-6 ppm (exchangeable with D₂O).
-
Vinyl Protons (2H): Two distinct signals (singlets or narrow multiplets) around δ 5.3-5.5 ppm.
-
Methyl Protons (3H): Singlet around δ 1.9-2.1 ppm.
¹³C NMR (Predicted, in CDCl₃, 125 MHz):
-
Aldehyde Carbonyl: δ 190-192 ppm.
-
Aromatic Carbons: 6 signals between δ 115-160 ppm. The carbon bearing the OH group will be the most downfield (~δ 158-160 ppm).
-
Alkene Carbons: Quaternary carbon at ~δ 128-130 ppm and terminal CH₂ at ~δ 122-124 ppm.
-
Alkyne Carbons: Two signals between δ 80-95 ppm.
-
Methyl Carbon: δ 20-23 ppm.
Synthesis and Isolation Strategies
Isolation from Natural Sources
The established method for obtaining Eutypine is through extraction from cultures of Eutypa lata. The general workflow involves standard natural product isolation protocols.
Protocol: Generalized Isolation of Eutypine
-
Fungal Culture: Grow Eutypa lata in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-4 weeks to allow for secondary metabolite production.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtered broth with an organic solvent such as ethyl acetate. Concurrently, extract the mycelial mass after homogenization.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest.
-
Final Purification: Perform further purification using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column, to obtain pure Eutypine.
Proposed Retrosynthetic Analysis
A logical approach to the total synthesis of Eutypine would involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This strategy is widely used for forming carbon-carbon bonds between sp² and sp hybridized carbons.
The key disconnection is at the bond between the aromatic ring and the alkyne. This leads to two key synthons: a suitably functionalized aryl halide (e.g., 3-iodo-4-hydroxybenzaldehyde) and a terminal alkyne (2-methyl-1-buten-3-yne). The hydroxyl and aldehyde groups on the aromatic partner would likely require protection to prevent side reactions during the coupling step.
Mechanism of Action and Biological Activity
Primary Mechanism: Uncoupling of Mitochondrial Oxidative Phosphorylation
The primary phytotoxic effect of Eutypine stems from its ability to act as a protonophore, effectively uncoupling oxidative phosphorylation in plant mitochondria.[1] This action disrupts the proton motive force (PMF) that is essential for ATP synthesis.
The mechanism proceeds via a cyclic process:
-
Protonation: In the acidic mitochondrial intermembrane space, the phenolic hydroxyl group of Eutypine (pKa 6.2) becomes protonated.
-
Membrane Diffusion: The resulting neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the alkaline matrix.
-
Deprotonation: Inside the matrix, the higher pH causes the molecule to release its proton.
-
Anion Migration: The resulting phenolate anion is driven back across the membrane toward the more positive intermembrane space by the membrane potential.
This cycle effectively shuttles protons across the membrane, dissipating the proton gradient and causing a futile cycle of oxygen consumption without ATP synthesis.[1] This leads to cellular energy depletion and ultimately cell death. At higher concentrations, Eutypine can also directly inhibit the electron transport chain.[1]
Broader Biological Context
The Diatrypaceae family of fungi, to which Eutypa belongs, is a rich source of bioactive secondary metabolites, including terpenoids, polyketides, and other aromatic compounds.[7][8] Many of these compounds exhibit significant antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities.[8] The unique acetylenic structure of Eutypine suggests it could be a valuable scaffold for medicinal chemistry exploration, potentially leading to the development of novel therapeutic agents.
Conclusion and Future Directions
Eutypine is a structurally intriguing natural product with a well-defined mechanism of phytotoxicity. Its chemical structure, characterized by a hydroxybenzaldehyde core and a conjugated acetylenic side chain, dictates its lipophilic and weak acid properties, enabling it to function as a potent mitochondrial uncoupler. The proposed strategies for its synthesis and the predictive spectroscopic data provided herein offer a solid foundation for researchers aiming to work with this molecule.
Future research should focus on the validation of the proposed total synthesis, which would enable the production of Eutypine and its analogs for broader biological screening. Investigating the structure-activity relationship by modifying the side chain and aromatic substituents could elucidate the key features required for its protonophore activity and potentially uncover new biological functions.
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ResearchGate (2023). Biological activity distribution of active metabolites in Eutypella fungi. Available at: [Link]
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